1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS No.: 2548987-87-5
Cat. No.: VC11844657
Molecular Formula: C21H23N5O
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548987-87-5 |
|---|---|
| Molecular Formula | C21H23N5O |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | [2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C21H23N5O/c1-2-26-19-6-4-3-5-18(19)23-21(26)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-22-10-8-15/h3-10,16-17H,2,11-14H2,1H3 |
| Standard InChI Key | YQYJRNSANZWONT-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₂₁H₂₃N₅O, with a molecular weight of 361.4 g/mol . Its IUPAC name systematically describes the fusion of a 1-ethylbenzimidazole moiety to a bicyclic pyrrolo-pyrrole scaffold, further functionalized by a pyridine-4-carbonyl group. The presence of multiple nitrogen atoms and aromatic systems suggests potential for hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2548987-87-5 |
| Molecular Formula | C₂₁H₂₃N₅O |
| Molecular Weight | 361.4 g/mol |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
The absence of empirical data on density and thermal properties underscores the need for further experimental characterization .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole likely involves sequential construction of its heterocyclic components. A plausible route includes:
-
Benzodiazole Formation: Condensation of o-phenylenediamine with ethyl isocyanate under acidic conditions to yield the 1-ethylbenzimidazole core.
-
Pyrrolo[3,4-c]pyrrole Synthesis: Cyclization of proline derivatives or [3+2] cycloadditions to assemble the octahydropyrrolo[3,4-c]pyrrole scaffold.
-
Pyridine-4-carbonyl Incorporation: Acylation of the pyrrolo-pyrrole nitrogen using pyridine-4-carbonyl chloride, mediated by coupling agents like HATU or DCC.
Comparisons with structurally similar compounds, such as 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole (CAS No. 2549044-41-7) and 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole (CAS No. 2640861-71-6), reveal that substituent positioning on the pyridine ring significantly influences reactivity and downstream biological activity. For instance, the 4-carbonyl orientation in the target compound may enhance hydrogen-bond acceptor capacity compared to 2- or 3-substituted analogs.
Structural and Conformational Analysis
X-ray Crystallography and Computational Modeling
While crystallographic data for this specific compound are unavailable, density functional theory (DFT) simulations predict that the pyridine-4-carbonyl group adopts a planar conformation relative to the benzodiazole system. This alignment may facilitate stacking interactions with aromatic residues in enzyme active sites. The octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational rigidity, potentially reducing entropy penalties upon target binding.
Table 2: Comparative Structural Features of Analogous Compounds
The meta- and ortho-substituted analogs exhibit higher molecular weights and altered electronic profiles, which could modulate solubility and target affinity.
Hypothesized Biological Activities and Mechanisms
Pharmacophore Mapping
The benzodiazole moiety is a known pharmacophore in kinase inhibitors and antimicrobial agents, while pyrrolo-pyrrole systems frequently appear in antipsychotic and antiviral compounds . The pyridine-4-carbonyl group may act as a bioisostere for carboxylic acids, enhancing membrane permeability. Potential targets include:
-
Janus Kinases (JAKs): Analogous to tofacitinib citrate (CAS No. 540737-29-9), which inhibits JAK/STAT signaling .
-
Bacterial DNA Gyrase: Benzodiazole derivatives often disrupt prokaryotic topoisomerases.
-
Viral Proteases: The compound’s hydrogen-bonding capacity could interfere with viral polyprotein processing.
ADMET Profiling
Predicted LogP values (~2.5) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The compound’s topological polar surface area (TPSA ≈ 90 Ų) indicates moderate permeability, aligning with Lipinski’s rule of five for drug-likeness.
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in pyrrolo-pyrrole cyclization steps and regioselectivity issues during acylation. Advances in flow chemistry or enzymatic catalysis could address these bottlenecks.
Biological Validation
Priority assays should include:
-
Kinase Inhibition Screening: JAK1/2/3 and MAPK families.
-
Antimicrobial Testing: Against Gram-positive and Gram-negative strains.
-
Cytotoxicity Profiling: In human cell lines to establish therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume